molecular formula C10H9Br2N B1521904 3-(Bromomethyl)quinoline hydrobromide CAS No. 1192352-34-3

3-(Bromomethyl)quinoline hydrobromide

Cat. No. B1521904
CAS RN: 1192352-34-3
M. Wt: 302.99 g/mol
InChI Key: CSCMSGZQBZXJNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, focusing on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

The structure of 3-bromomethyl-2-chloro-quinoline crystallizes in the triclinic crystal space group P‘1 with unit cell parameters a=6.587 (2), b=7.278 (3), c=10.442 (3) Å, a= 83.59 (3)°, b= 75.42 (2)°, g= 77.39 (3)°, Z= 2, V= 471.9 (3)Å3 . The structure has converged to a final R-value of 0.0734 .


Chemical Reactions Analysis

The structure of 3-bromomethyl-2-chloro-quinoline is stabilized by Van der Waals forces . There exists one intramolecular hydrogen bonded interaction of the type C-H…Cl and one C-H…N intermolecular interaction .

Scientific Research Applications

Synthesis and Transformation

  • 3-(Bromomethyl)quinoline hydrobromide derivatives have been synthesized and transformed into various other chemical compounds. Electrophilic intramolecular heterocyclization methods have been used to convert these derivatives into different substituted furoquinolines, which are useful in the development of new chemical entities (Avetisyan et al., 2007); (Avetisyan et al., 2008).

Biological Activity Research

  • Research into quinoline derivatives, including 3-(Bromomethyl)quinoline hydrobromide, focuses on exploring their potential biological activities. These compounds are noted for their wide range of biological effects and are often used in molecular design of pharmacologically active substances (Sabo et al., 2021).

Material Science Applications

  • In material science, the synthesis of derivatives like 3-(Bromomethyl)quinoline hydrobromide is crucial for the development of various chemical intermediates. These intermediates play a significant role in the creation of nano- and meso-structures, which are important for their enhanced electronic and photonic properties (Ukrainets et al., 2009).

Crystal Structure Analysis

  • The crystal structure of various derivatives of 3-(Bromomethyl)quinoline hydrobromide has been elucidated, contributing to the understanding of molecular geometry and intermolecular interactions, which is essential in the field of crystallography and drug design (Ryzhakov et al., 2017).

Chemical Synthesis and Reactions

  • Studies have demonstrated various methods for the efficient synthesis of 3-(Bromomethyl)quinoline hydrobromide derivatives. These methods are vital for creating novel compounds that can be used in further chemical reactions and studies (Li, 2015); (Ei et al., 2014).

Safety and Hazards

3-(Bromomethyl)quinoline hydrobromide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

3-(bromomethyl)quinoline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN.BrH/c11-6-8-5-9-3-1-2-4-10(9)12-7-8;/h1-5,7H,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCMSGZQBZXJNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1192352-34-3
Record name 3-(bromomethyl)quinoline hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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